molecular formula C22H28N2O4 B6013307 N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide

Cat. No. B6013307
M. Wt: 384.5 g/mol
InChI Key: DEDOYSDBXFNGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential application in treating various types of cancer. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways.

Mechanism of Action

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases are involved in various signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting these kinases, N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide disrupts these pathways, leading to cancer cell death. Moreover, N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has been shown to inhibit the proliferation and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and drug resistance.
Biochemical and Physiological Effects:
N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit their migration and invasion. Moreover, N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has been shown to modulate the immune system, leading to enhanced antitumor activity. In addition, N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has been shown to have minimal toxicity in normal cells, suggesting that it could be a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide is its potency and selectivity for its target kinases. This makes it a valuable tool for studying the role of these kinases in cancer cell biology. However, one limitation of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the development of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide. One possibility is to explore its application in combination therapies with other anticancer agents. Another possibility is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders. Moreover, there is a need for further studies to elucidate the molecular mechanisms underlying the antitumor activity of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide, as well as to optimize its pharmacological properties for clinical use.
In conclusion, N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its mechanism of action involves targeting specific kinases involved in cancer cell signaling pathways. N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has several advantages as an anticancer agent, including its potency, selectivity, and minimal toxicity. However, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide involves several steps, starting with the preparation of 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylic acid. This compound is then converted to its corresponding acid chloride, which is then reacted with N,N,N',N'-tetraethyl-1,3-propanediamine to yield N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide. The overall yield of this process is around 25%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has been extensively studied for its potential application in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has been shown to inhibit several kinases that are involved in cancer cell proliferation, survival, and migration. In preclinical studies, N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has demonstrated potent antitumor activity both in vitro and in vivo. Moreover, N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has shown synergy with other anticancer agents, suggesting that it could be used in combination therapies to enhance their efficacy.

properties

IUPAC Name

3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-7-23(8-2)21(25)19-13(5)27-17-12-16-18(11-15(17)19)28-14(6)20(16)22(26)24(9-3)10-4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOYSDBXFNGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)N(CC)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.